4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid, also known as PPBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PPBA is a derivative of the amino acid phenylalanine and has been shown to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid involves the inhibition of DPP-IV. DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of GLP-1 and GIP, which in turn leads to increased insulin secretion and decreased glucagon secretion. This results in improved glucose control in patients with type 2 diabetes.
Biochemical and Physiological Effects:
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to exhibit promising biochemical and physiological effects. In addition to its inhibition of DPP-IV, 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to have anti-inflammatory and antioxidant properties. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has also been shown to improve lipid metabolism and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid for lab experiments is its specificity for DPP-IV inhibition. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to be a potent and selective inhibitor of DPP-IV, with minimal off-target effects. However, one of the limitations of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for research on 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid. One area of research is the development of more potent and selective DPP-IV inhibitors based on the structure of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid and its potential applications in the treatment of inflammatory diseases. Additionally, the effects of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid on lipid metabolism and oxidative stress warrant further investigation.
Méthodes De Synthèse
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid can be synthesized through a multi-step process starting from phenylalanine. The first step involves the protection of the amino group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc-phenylalanine is then reacted with propionyl chloride to form Boc-phenylalanine propionyl ester. The next step involves the reduction of the ester group to an alcohol using lithium aluminum hydride. The final step is the reaction of the alcohol with 4-nitrophenyl chloroformate to form 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid.
Applications De Recherche Scientifique
4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid is in the field of drug discovery. 4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been shown to be a promising therapeutic approach for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
4-oxo-4-(4-propanoyloxyanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-2-13(18)19-10-5-3-9(4-6-10)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZGCBBOBGGDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(4-propanoyloxyanilino)butanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.